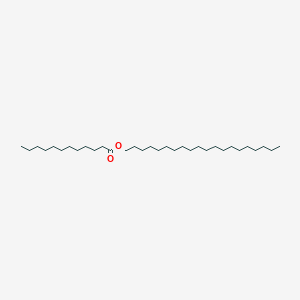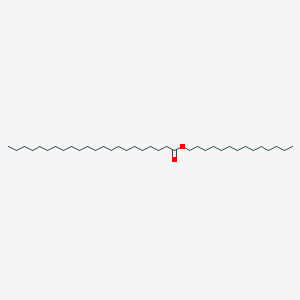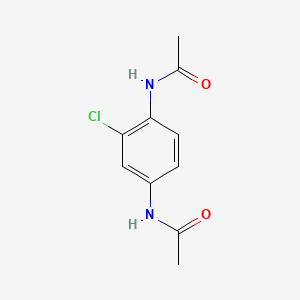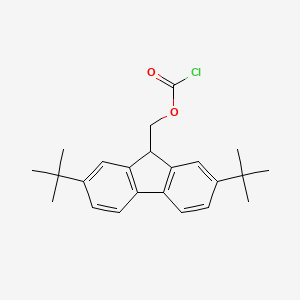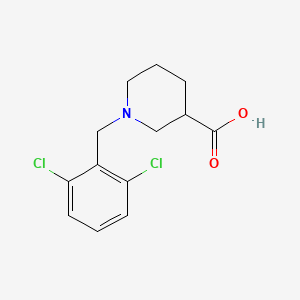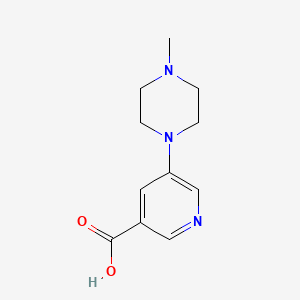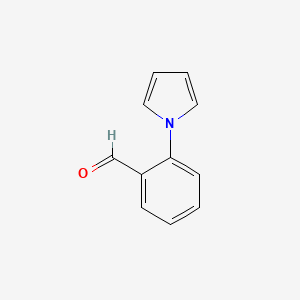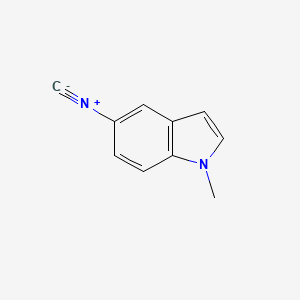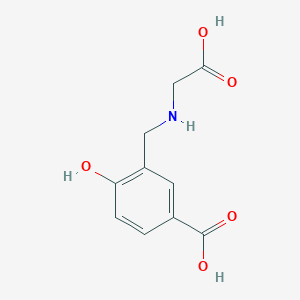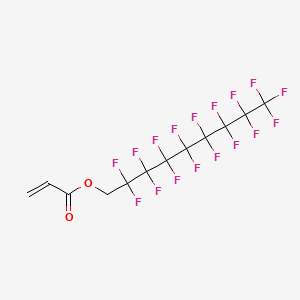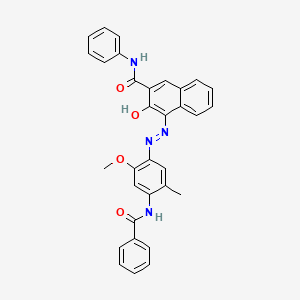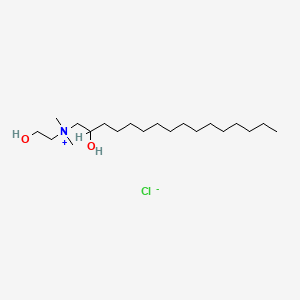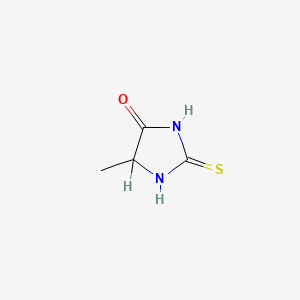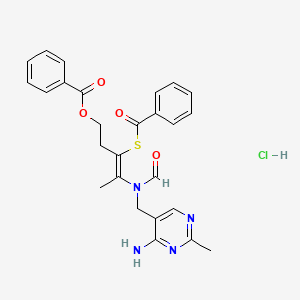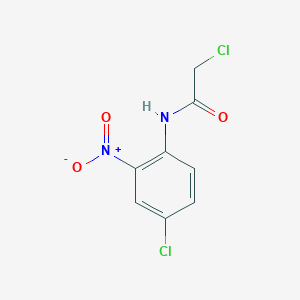
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 . It forms an intramolecular N—H⋯O hydrogen bond, which enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained with a yield of 89.3 percent .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is characterized by a dihedral angle between the mean planes of the 4-chloro-phenyl and 3,4-di-fluoro-phenyl rings . The crystal structure of the compound is stabilized by N—H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide has a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s XLogP3 is 2.3, indicating its lipophilicity .Applications De Recherche Scientifique
Antibacterial Activity Against Klebsiella Pneumoniae
Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of Application
The compound 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae, a bacterium that causes a wide range of infections. The presence of the chloro atom in the molecule improves its antibacterial activity .
Methods of Application
The study involved an in vitro analysis of the antibacterial activity of the molecule on K. pneumoniae. The researchers evaluated whether the presence of the chloro atom improves this effect .
Results or Outcomes
The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis .
Nonlinear Optical Single Crystals
Scientific Field
This application is in the field of Materials Science and Optoelectronics .
Summary of Application
The compound 4-chloro-2-nitroaniline, which is structurally similar to the compound you’re interested in, has been used to grow nonlinear optical single crystals. These crystals have potential applications in optoelectronics, photonics, and laser technology .
Methods of Application
The crystals were developed using a slow evaporation method at 40 °C. The grown crystal was a monoclinic structure with a Pc space group .
Results or Outcomes
The grown crystal was thermally stable up to 115 °C and had a mechanical work hardness coefficient of n = -2.98, indicating it is a soft material. The crystal’s second harmonic generation efficiency was tested using the Kurtz Perry powder method .
In Vitro Toxicity Analysis
Scientific Field
This application is in the field of Toxicology and Pharmacology .
Summary of Application
The compound 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its in vitro toxicity. The study aimed to investigate the cytotoxic and mutagenic effects of this molecule .
Methods of Application
The study involved an in vitro analysis of the cytotoxic and mutagenic effects of the molecule. The researchers evaluated the hemolytic activity of the molecule on different blood types .
Results or Outcomes
The anti-hemolytic evaluation of the molecule showed a percentage of hemolysis that is classified as moderate (>40% and <80%) for all concentrations evaluated in the three blood types of the ABO system, except for the concentration of (1000 µg/mL), which presented hemolysis (>80%) in type B red blood cells .
Synthesis of Novel Phenoxy Thiazole Derivative
Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of Application
A novel phenoxy thiazole derivative has been synthesized starting from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate .
Methods of Application
The synthesis involved the reaction of 2, 4-difluorophenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate .
Results or Outcomes
The synthesis resulted in a novel phenoxy thiazole derivative. However, the study does not provide further details on the properties or potential applications of this derivative .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNYKRBIIWPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402858 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
40930-49-2 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



